1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
Description
This compound is a urea derivative featuring a tetrahydrofuran (THF) moiety and a piperidine ring substituted with a thiophen-3-ylmethyl group. Its molecular formula is C₁₇H₂₇N₃O₂S, with a molecular weight of 337.48 g/mol. The urea core links two distinct substituents:
- Tetrahydrofuran-2-ylmethyl: Enhances hydrophilicity and conformational flexibility due to the oxygen-rich THF ring.
Synthetic routes for analogous urea derivatives often involve coupling amines with isocyanates in anhydrous tetrahydrofuran (THF), as seen in similar compounds .
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-11-16-2-1-8-22-16)18-10-14-3-6-20(7-4-14)12-15-5-9-23-13-15/h5,9,13-14,16H,1-4,6-8,10-12H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIYUOFIDTEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, commonly referred to as the compound of interest, exhibits significant potential in various biological applications. This article aims to delve into its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms, effects, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 308.44 g/mol. The structure features a tetrahydrofuran ring and a thiophene moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂S |
| Molecular Weight | 308.44 g/mol |
| CAS Number | 2034537-40-9 |
Biological Activity Overview
Research indicates that compounds containing urea and thiophene groups exhibit a broad spectrum of biological activities, including:
- Antimicrobial : Demonstrated efficacy against various bacterial strains.
- Anticancer : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. This interaction may lead to modulation of signaling cascades, ultimately influencing cellular responses.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial effects of several urea derivatives, including those similar to our compound. Results indicated significant inhibition of bacterial growth against strains like Staphylococcus aureus and Escherichia coli . -
Anticancer Potential :
In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative demonstrated GI50 values ranging from 15.1 to 28.7 µM across multiple cancer types, indicating strong antiproliferative activity . -
Anti-inflammatory Effects :
Research highlighted the anti-inflammatory properties of thiourea derivatives, suggesting that compounds similar to our target can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-(Tetrahydrofuran-2-yl)methyl)-3-(pyridin-2-yl) | Antimicrobial, Anticancer |
| 1-(Tetrahydrofuran-2-yl)methyl)-3-(benzothiophen) | Antifungal, Antiviral |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s thiophene group increases lipophilicity (clogP ≈ 3.2 predicted) compared to the methylsulfonyl analog in (clogP ≈ 1.8), which is more polar due to the sulfonyl group. This difference may influence bioavailability and blood-brain barrier penetration.
Synthetic Methodologies :
- Urea formation via isocyanate-amine coupling in anhydrous THF is common across analogs . However, SI98 deviates by using pyrazole-based amines, highlighting the versatility of this approach.
Biological Relevance :
- Piperidine-thiophene hybrids, as in the target compound, are recurrent in antimicrobial agents (e.g., MRSA synergists in ), suggesting possible antibacterial applications.
- The 2-oxaadamantyl group in confers rigidity, which could improve target binding affinity in enzyme inhibition.
Research Findings and Structure-Activity Relationship (SAR) Trends
THF vs. Piperidine Modifications :
- Thiophene Positional Isomerism: Thiophen-3-yl substitution (target compound) vs.
Piperidine Substitution Patterns :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
